(1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
Description
Significance of Enantiopure Compounds in Advanced Chemical Science
The vast majority of biological molecules, such as amino acids, sugars, and nucleic acids, exist as single enantiomers. This inherent chirality in biological systems means that the different enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even cause severe adverse effects. Therefore, the ability to synthesize enantiomerically pure compounds is of paramount importance in the development of safer and more effective drugs. The use of single-enantiomer drugs can lead to simpler pharmacokinetics, reduced drug interactions, and improved therapeutic indices.
Overview of the Research Landscape for Chiral Alcohols
The synthesis of enantiomerically pure alcohols is a major focus of modern organic chemistry. Research in this area is vibrant and multifaceted, with methodologies broadly categorized into three main approaches: the use of chiral substrates from the "chiral pool" of naturally occurring compounds, the application of chiral auxiliaries to guide stereoselective transformations, and the development of catalytic asymmetric methods. bldpharm.com
Catalytic asymmetric reduction of prochiral ketones is one of the most efficient methods for producing chiral alcohols. This field is dominated by the use of chiral metal complexes, often with ruthenium, rhodium, or iridium, and increasingly by biocatalytic methods employing enzymes like alcohol dehydrogenases (ADHs). nih.govsemanticscholar.org These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions. nih.govresearchgate.net The research landscape is continually evolving, with a focus on developing more efficient, selective, and sustainable synthetic methods.
Specific Academic Relevance of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol within Chiral Chemistry
This compound, with its defined stereochemistry and functionalized aromatic ring, is a valuable chiral building block in organic synthesis. Its academic relevance is primarily centered on its role as a precursor to more complex chiral molecules and its utility in the study of stereoselective reactions.
The primary method for the synthesis of this compound is the asymmetric reduction of its corresponding prochiral ketone, 2',5'-dimethoxyacetophenone. This transformation is a benchmark for testing the efficacy of new catalytic systems. For instance, alcohol dehydrogenases have been investigated for their ability to catalyze this reduction with high enantioselectivity.
While direct and extensive applications of this compound as a chiral auxiliary are not widely documented in readily available literature, its structural motifs are present in a range of biologically active compounds. The 2,5-dimethoxyphenyl moiety is a key feature in several classes of psychoactive compounds that act as serotonin (B10506) receptor agonists. uni-rostock.de Although these are typically amine derivatives, the synthesis of their chiral variants could potentially start from or be compared with chiral alcohols like this compound.
Furthermore, the synthesis of related amino alcohols, such as 2-amino-1-(2,5-dimethoxyphenyl)ethanol, has been described, which involves the reduction of the corresponding nitroethanol precursor. ambeed.com This highlights the utility of the 1-(2,5-dimethoxyphenyl)ethan-1-ol scaffold in accessing other important chiral synthons.
The table below provides a summary of the key properties of this compound and its precursor.
| Property | This compound | 2',5'-Dimethoxyacetophenone |
| Molecular Formula | C10H14O3 | C10H12O3 |
| Molecular Weight | 182.22 g/mol | 180.20 g/mol |
| CAS Number | 156713-10-9 | 1201-38-3 |
| Appearance | Not specified in provided results | Not specified in provided results |
| Synthesis Method | Asymmetric reduction of 2',5'-dimethoxyacetophenone | Friedel-Crafts acylation of 1,4-dimethoxybenzene (B90301) |
The enantioselective synthesis of chiral alcohols from prochiral ketones is a testament to the advancements in asymmetric catalysis. The table below presents illustrative data on the enzymatic reduction of ketones, showcasing the high efficiencies and enantioselectivities that can be achieved, which are relevant to the synthesis of compounds like this compound.
| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) |
| Alcohol Dehydrogenase (ADH) from Lactobacillus brevis | Methyl acetoacetate | Methyl (R)-3-hydroxybutanoate | 100 | >99 |
| Alcohol Dehydrogenase evo-1.1.270 | 1-(4-Pyridyl)-2-fluoroethanone | (R)-1-(4-Pyridyl)-2-fluoroethanol | 98 | >99 |
| Alcohol Dehydrogenase evo-1.1.270 | 1-(4-Pyridyl)-2,2-difluoroethanone | (R)-1-(4-Pyridyl)-2,2-difluoroethanol | 85 | >99 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2,5-dimethoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-7(11)9-6-8(12-2)4-5-10(9)13-3/h4-7,11H,1-3H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBAVBMMWYLTA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereoselective Synthesis and Derivatization Strategies for 1s 1 2,5 Dimethoxyphenyl Ethan 1 Ol
Asymmetric Synthetic Methodologies for the Preparation of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol
The direct synthesis of the (S)-enantiomer of 1-(2,5-dimethoxyphenyl)ethan-1-ol in high enantiomeric purity can be achieved through several strategic approaches, including catalytic asymmetric reduction of the corresponding prochiral ketone, biocatalytic methods, and the use of chiral auxiliaries.
Catalytic Asymmetric Hydrogenation and Transfer Hydrogenation of Precursors
Catalytic asymmetric hydrogenation and transfer hydrogenation of 2,5-dimethoxyacetophenone are highly effective methods for producing this compound. These reactions involve the use of a chiral metal catalyst to stereoselectively deliver a hydride to the carbonyl group.
Asymmetric Hydrogenation: This method typically employs molecular hydrogen (H₂) as the reductant in the presence of a chiral transition metal complex, often based on ruthenium (Ru) or iridium (Ir) coordinated to chiral ligands. While specific examples for 2,5-dimethoxyacetophenone are not extensively detailed in readily available literature, the principles are well-established for a wide range of aromatic ketones. dicp.ac.cn
Asymmetric Transfer Hydrogenation (ATH): ATH has emerged as a practical and widely used alternative, avoiding the need for high-pressure hydrogen gas. A common hydrogen source is a mixture of formic acid and triethylamine (B128534) (HCOOH/NEt₃), often in an azeotropic ratio, or aqueous sodium formate. nih.govacs.org Ruthenium catalysts, particularly those of the Noyori-type, such as Ru(II) complexes with N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) ligands, are highly effective for the ATH of aromatic ketones. researchgate.net The stereochemical outcome is dictated by the chirality of the diamine ligand. For the synthesis of the (1S)-alcohol, the corresponding (S,S)-diamine ligand is typically used. Tethered Ru(II)/η⁶-arene/diamine catalysts have also shown high efficiency in the ATH of electron-rich ketones, including methoxy-substituted substrates. nih.govacs.org
| Catalyst Precursor | Chiral Ligand | Hydrogen Source | Substrate Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Methoxy-substituted acetophenones | High (typically >95%) | nih.gov |
| Tethered Ru(II) Complex | (S,S)-TsDPEN derivative | HCOOH/NEt₃ | Electron-rich aryl ketones | Excellent (up to 99%) | acs.org |
| [Cp*IrCl₂]₂ | (S,S)-TsDPEN | HCOOH/NEt₃ | Aromatic ketones | Good to Excellent |
Biocatalytic Approaches (e.g., Enzymatic Kinetic Resolution, Ketoreductase-catalyzed Bioreduction)
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Enzymes such as lipases and ketoreductases are commonly employed.
Enzymatic Kinetic Resolution (EKR): This method involves the resolution of a racemic mixture of 1-(2,5-dimethoxyphenyl)ethan-1-ol. A lipase (B570770) is used to selectively acylate one of the enantiomers, allowing for the separation of the unreacted alcohol from its esterified counterpart. Lipases such as Candida antarctica lipase B (CAL-B) are well-known for their high enantioselectivity in the resolution of secondary alcohols. nih.gov The (R)-enantiomer is often preferentially acylated, leaving the desired (S)-enantiomer unreacted. The efficiency of the resolution is described by the enantiomeric ratio (E). High E-values (>100) are indicative of an excellent separation. nih.gov
Ketoreductase-Catalyzed Bioreduction: A more direct approach is the asymmetric reduction of the precursor ketone, 2,5-dimethoxyacetophenone, using a ketoreductase (KRED) or a whole-cell system containing a suitable alcohol dehydrogenase. nih.gov These enzymes utilize a cofactor, typically NADPH or NADH, to deliver a hydride to the ketone with high stereoselectivity. A wide range of commercially available KREDs can screen for the desired activity and stereoselectivity. Often, a coupled enzyme system, such as glucose dehydrogenase, is used to regenerate the expensive cofactor in situ. nih.govresearchgate.net This method can provide the target alcohol with very high conversion and enantiomeric excess. researchgate.net
| Method | Enzyme Type | Typical Enzyme Example | Substrate | Key Outcome | Reference |
|---|---|---|---|---|---|
| Enzymatic Kinetic Resolution | Lipase | Candida antarctica Lipase B (CAL-B) | Racemic 1-(2,5-dimethoxyphenyl)ethan-1-ol | Separation of enantiomers, often leaving (S)-alcohol. | nih.govmdpi.com |
| Ketoreductase-catalyzed Bioreduction | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) | KREDs from various microorganisms (e.g., Sporidiobolus salmonicolor) | 2,5-dimethoxyacetophenone | Direct synthesis of this compound with high ee. | nih.govresearchgate.net |
Chiral Auxiliaries and Reagents in Enantioselective Synthesis
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired reaction, the auxiliary can be cleaved and recovered. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, followed by a diastereoselective reaction and subsequent removal of the auxiliary.
Commonly used chiral auxiliaries include Evans oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov For instance, an acyl derivative attached to an Evans auxiliary could undergo a diastereoselective alkylation or an aldol-type reaction to set the desired stereocenter. While this approach is powerful, it often involves multiple steps (attachment and removal of the auxiliary), making it less atom-economical than catalytic methods. scielo.org.mx
Stereocontrolled Reduction of Related Ketones (e.g., 2,5-dimethoxyacetophenone)
This subsection focuses on the use of stoichiometric chiral reducing agents for the asymmetric reduction of 2,5-dimethoxyacetophenone. These reagents have a chiral ligand incorporated into their structure, which directs the hydride delivery to one face of the carbonyl group.
A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-THF complex). organic-chemistry.orgmagritek.com The stereochemical outcome is predictable based on the catalyst's structure. For the synthesis of the (1S)-alcohol, the (S)-CBS catalyst would be employed. Another class of effective reagents is the diisopinocampheylhaloboranes, such as B-Chlorodiisopinocampheylborane (Ipc₂BCl), which can reduce a variety of ketones with high enantioselectivity. researchgate.net
| Reagent/System | Active Chiral Species | Typical Substrate | Expected Product Stereochemistry | Reference |
|---|---|---|---|---|
| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine | Aryl alkyl ketones | (S)-Alcohol | organic-chemistry.org |
| Diisopinocampheylborane Reagents | B-Chlorodiisopinocampheylborane (from (+)-α-pinene) | Prochiral ketones | (S)-Alcohol | researchgate.net |
Chiral Resolution Techniques for Racemic 1-(2,5-dimethoxyphenyl)ethan-1-ol
When a racemic mixture of 1-(2,5-dimethoxyphenyl)ethan-1-ol is synthesized, chiral resolution techniques can be employed to separate the two enantiomers. Chromatographic methods are particularly powerful for this purpose.
Chromatographic Separation Methods (e.g., Chiral HPLC, SFC, GC, CE)
These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral selector in the mobile phase or background electrolyte.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and versatile technique for the separation of enantiomers. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support (e.g., Chiralpak®, Chiralcel®), are particularly effective for a broad range of compounds, including aromatic alcohols. nih.gov The separation can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. The choice of mobile phase significantly influences the retention and resolution of the enantiomers. A search result indicates that the precursor ketone can be analyzed by reversed-phase HPLC, suggesting that the alcohol product could also be amenable to this technique. sielc.com
Supercritical Fluid Chromatography (SFC): Chiral SFC has gained popularity as a "greener" and often faster alternative to HPLC. chromatographyonline.com It uses supercritical carbon dioxide as the main mobile phase component, usually with a small amount of an organic modifier like methanol (B129727) or ethanol (B145695). The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. chromatographyonline.comirb.hr
Gas Chromatography (GC): For volatile and thermally stable compounds like 1-(2,5-dimethoxyphenyl)ethan-1-ol, chiral GC can be an effective analytical technique. gcms.cz This method often employs capillary columns coated with a chiral stationary phase, typically a cyclodextrin (B1172386) derivative. gcms.czmdpi.com
Capillary Electrophoresis (CE): Chiral CE is a high-efficiency separation technique that can resolve enantiomers by adding a chiral selector to the background electrolyte. usp.org Cyclodextrins are the most common chiral selectors used in CE for this purpose. nih.govnih.gov The differential complexation between the enantiomers and the cyclodextrin leads to differences in their electrophoretic mobility, enabling their separation. springernature.comtaylorfrancis.com
| Technique | Common Chiral Selector/Stationary Phase | Typical Analytes | Reference |
|---|---|---|---|
| HPLC / SFC | Polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) | Aromatic alcohols, amines, amides | nih.govchromatographyonline.com |
| GC | Cyclodextrin derivatives (e.g., permethylated β-cyclodextrin) | Volatile chiral compounds | gcms.czmdpi.com |
| CE | Cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) | Charged or neutral chiral molecules | nih.govspringernature.com |
Kinetic Resolution via Chemical Catalysis
Kinetic resolution is a powerful method for separating enantiomers based on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. researchgate.net In this process, one enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of an enantioenriched product. nih.gov For the kinetic resolution of racemic 1-(2,5-dimethoxyphenyl)ethan-1-ol, a common approach is the enantioselective acylation catalyzed by a chiral chemical catalyst.
The key to a successful kinetic resolution is a high selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers (s = k_fast / k_slow). A high s-factor allows for the isolation of both the unreacted starting material and the product with high enantiomeric excess (ee) at approximately 50% conversion.
Various synthetic catalysts have been developed for the kinetic resolution of secondary alcohols. For benzylic alcohols, planar-chiral pyridines and imidazoles have shown significant promise. For example, a 1,2-dihydroimidazo[1,2-a]quinoline-based catalyst has been designed to provide enhanced π-stacking with benzylic alcohol substrates, leading to increased reaction rates and selectivities in acylation reactions. nih.gov These catalysts are typically used in small quantities along with an acylating agent, such as acetic anhydride (B1165640), and a base.
Table 2: Illustrative Examples of Chemical Catalysts for Kinetic Resolution of Secondary Alcohols
| Catalyst Type | Substrate Type | Acylating Agent | Selectivity Factor (s) | Reference |
|---|---|---|---|---|
| Planar-chiral Pyridine | Secondary Benzylic Alcohols | Acetic Anhydride | Up to 100 | nih.gov |
| Chiral Phosphine (B1218219) | Secondary Alcohols | Acetic Anhydride | Up to 50 | N/A |
Note: Data in the table is illustrative of catalyst performance on model secondary alcohols and not specific to 1-(2,5-dimethoxyphenyl)ethan-1-ol.
Derivatization and Functionalization Reactions of this compound
The this compound molecule possesses two primary sites for chemical modification: the hydroxyl group and the dimethoxyphenyl ring. These sites allow for a wide range of derivatization and functionalization reactions to synthesize new analogues and prodrugs for research.
Chemical Transformations of the Hydroxyl Group
The secondary hydroxyl group is a versatile functional handle for various chemical transformations.
Esterification: The alcohol can be readily converted into esters by reaction with carboxylic acids (under acidic catalysis, e.g., H₂SO₄), acid chlorides, or acid anhydrides. chemguide.co.ukorganic-chemistry.org This reaction is fundamental for creating prodrugs, where a promoiety is attached to improve properties like solubility or bioavailability. researchgate.net For instance, esterification with a phosphate (B84403) derivative can dramatically increase water solubility. nih.gov
Etherification: Formation of ethers can be achieved under basic conditions (e.g., using sodium hydride to form the alkoxide) followed by reaction with an alkyl halide (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl groups.
Oxidation: Mild oxidation of the secondary alcohol, using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, would yield the corresponding ketone, 1-(2,5-dimethoxyphenyl)ethanone. This transformation is useful for synthesizing analogues where the stereocenter is removed.
Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a nucleophile, often with inversion of configuration, to introduce new functionalities at the stereocenter.
Modifications of the Dimethoxyphenyl Moiety
The 2,5-dimethoxy-substituted aromatic ring is highly activated towards electrophilic aromatic substitution. The two methoxy (B1213986) groups are ortho-, para-directing. The C4 position is para to the 1-methoxy group and ortho to the 2-methoxy group, making it a highly likely site for substitution. The C6 position is also activated, being ortho to both the 1-methoxy and the ethyl-1-ol group.
Halogenation: Introduction of bromine, chlorine, or iodine at the C4 position is a common modification in related 2,5-dimethoxyphenyl compounds, often achieved using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl). researchgate.netnih.gov
Nitration: The aromatic ring can be nitrated using standard conditions (e.g., nitric acid and sulfuric acid), likely leading to substitution at the C4 or C6 positions. The resulting nitro group can then be reduced to an amine, providing a handle for further functionalization.
Hydroxylation/Demethylation: It is possible to introduce an additional hydroxyl group or to selectively demethylate one of the methoxy groups using reagents like boron tribromide (BBr₃) or through peracid oxidation protocols. nih.gov
Synthesis of Analogues and Prodrugs for Research Purposes
The structural scaffold of this compound is related to a class of psychoactive phenethylamines and phenylisopropylamines, such as 2C-B and DOM. researchgate.netnih.gov As such, this chiral alcohol serves as a key starting material for synthesizing conformationally restricted or stereochemically pure analogues for pharmacological research. nih.govresearchgate.net
Analogue Synthesis: By combining the transformations described above, a diverse library of analogues can be created. For example, substitution at the 4-position of the aromatic ring with various groups (e.g., halogens, alkylthio groups) is a known strategy to modulate pharmacological activity in related compounds. nih.gov The hydroxyl group can be replaced with an amino group (with inversion of stereochemistry) to produce chiral phenethylamine (B48288) analogues. nih.gov
Prodrug Synthesis: A prodrug is an inactive compound that is converted into an active drug in the body. researchgate.net For this compound or its active derivatives, the hydroxyl group is an ideal attachment point for promoieties. A common strategy to enhance the water solubility of a drug containing a hydroxyl group is to convert it into a phosphate ester. nih.gov This phosphate prodrug is typically highly water-soluble and is readily cleaved by endogenous phosphatases in the body to release the active parent alcohol.
Table 3: Potential Derivatization Strategies for Analogue and Prodrug Synthesis
| Reaction Site | Reaction Type | Potential Reagents | Resulting Moiety/Analogue Type |
|---|---|---|---|
| Hydroxyl Group | Esterification (Prodrug) | Phosphoryl chloride, then hydrolysis | Phosphate ester |
| Hydroxyl Group | Oxidation | Pyridinium chlorochromate (PCC) | Ketone |
| Hydroxyl Group | Substitution (via Tosylate) | 1. TsCl, Pyridine; 2. NaN₃; 3. H₂/Pd | Amine (inverted stereochemistry) |
| Aromatic Ring | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-2,5-dimethoxyphenyl analogue |
Advanced Analytical and Spectroscopic Characterization for Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomeric Purity and Absolute Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules, including secondary alcohols like (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol. While the NMR spectra of two enantiomers are identical, their conversion into diastereomers by reaction with a chiral derivatizing agent (CDA) leads to distinguishable NMR signals.
A widely adopted technique is the Mosher's method, which involves the esterification of the alcohol with the two enantiomers of a chiral acid, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.govstackexchange.comspringernature.com The resulting diastereomeric Mosher esters exhibit different ¹H and ¹³C NMR chemical shifts because the protons and carbons of the alcohol moiety reside in different magnetic environments created by the anisotropic effect of the phenyl ring of the MTPA moiety. wikipedia.orgrsc.org
The procedure involves synthesizing both the (R)-MTPA and (S)-MTPA esters of the alcohol. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, a chemical shift difference (Δδ) is calculated for each proton (Δδ = δS - δR). stackexchange.comacs.org According to a conformational model of the Mosher esters, protons that lie on one side of the MTPA plane will show a positive Δδ, while those on the other side will show a negative Δδ. This pattern allows for the unambiguous assignment of the absolute configuration at the carbinol center. libretexts.orgillinois.edu Besides ¹H NMR, differences in ¹³C NMR chemical shifts can also be utilized for configurational assignment. rsc.org
In addition to CDAs, chiral solvating agents (CSAs) can be used. These agents form transient, non-covalent diastereomeric complexes with the enantiomers in the NMR tube, leading to observable chemical shift non-equivalence without the need for chemical modification of the analyte. nih.govacs.orgrsc.org
Table 3.1: Representative ¹H-NMR Data for the Mosher's Method Analysis of a Chiral Secondary Alcohol This table presents hypothetical data to illustrate the application of the Mosher's method, as specific experimental data for this compound is not publicly available.
| Proton Assignment | δ (S)-MTPA Ester (ppm) | δ (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
|---|---|---|---|
| -CH(OH)- | 5.95 | 5.98 | -0.03 |
| -CH3 | 1.58 | 1.52 | +0.06 |
| Ar-H (ortho) | 7.15 | 7.20 | -0.05 |
| Ar-H (meta) | 6.90 | 6.88 | +0.02 |
| -OCH3 (pos. 2) | 3.81 | 3.78 | +0.03 |
| -OCH3 (pos. 5) | 3.76 | 3.79 | -0.03 |
Chiral Chromatography for Enantiomeric Excess Determination and Separation
Chiral chromatography is the cornerstone technique for both the analytical determination of enantiomeric excess (ee) and the preparative separation of enantiomers. phenomenex.comheraldopenaccess.us High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) are the most common methods employed for resolving racemic mixtures of compounds like 1-(2,5-dimethoxyphenyl)ethanol (B1338190). gimitec.comchromatographyonline.com
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these complexes leads to different retention times for the two enantiomers, allowing for their separation and quantification.
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are particularly effective for a wide range of chiral compounds, including aromatic alcohols. nih.govnih.gov Columns like Chiralpak® and Chiralcel® are widely used. The separation can be optimized by varying the mobile phase composition (e.g., mixtures of alkanes and alcohols for normal-phase mode), flow rate, and column temperature. nih.gov The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram.
Table 3.2: Illustrative Chiral HPLC Method Parameters for Enantioseparation This table provides a typical set of starting parameters for the chiral separation of a secondary aromatic alcohol. Specific, optimized conditions for 1-(2,5-dimethoxyphenyl)ethanol would require experimental validation.
| Parameter | Value |
|---|---|
| Instrument | High-Performance Liquid Chromatography (HPLC) System |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralcel® OD) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Result | Baseline separation of the (S) and (R) enantiomers |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful, non-destructive methods for assigning the absolute configuration of chiral molecules in solution. purechemistry.orgbyopera.com
ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-visible light by electronic transitions within the molecule. The resulting spectrum, which plots differential absorption (Δε) against wavelength, is unique to a specific enantiomer; its mirror-image enantiomer will produce a spectrum of equal magnitude but opposite sign. The absolute configuration of this compound can be determined by comparing its experimental ECD spectrum with the theoretical spectrum predicted by quantum chemical calculations, such as time-dependent density functional theory (TD-DFT). au.dkresearchgate.netnih.gov A match between the signs and relative intensities of the experimental and calculated Cotton effects confirms the absolute configuration.
VCD, the vibrational analogue of ECD, measures the differential absorption of circularly polarized infrared light. biotools.usnih.gov Since every chiral molecule exhibits a VCD spectrum, it is a broadly applicable technique that does not require a UV-Vis chromophore. nih.govamericanlaboratory.com Similar to ECD, the comparison of the experimental VCD spectrum with that calculated for a known configuration allows for a reliable assignment of the absolute stereochemistry.
Table 3.3: Predicted Electronic Circular Dichroism (ECD) Bands for a Chiral Aromatic Alcohol This table shows representative results from a quantum chemical calculation for a chiral molecule, illustrating the data used to compare with experimental spectra. Actual data for this compound is not available.
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Sign of Cotton Effect | Associated Electronic Transition |
|---|---|---|---|
| 275 | +5,200 | Positive | π → π* (Benzene Lb band) |
| 230 | -15,800 | Negative | π → π* (Benzene La band) |
| 205 | +25,000 | Positive | π → π* (Benzene B band) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. purechemistry.orgnih.gov This technique requires a high-quality single crystal of the enantiomerically pure compound. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a three-dimensional model of the electron density within the crystal's unit cell, revealing the precise spatial arrangement of every atom. thieme-connect.de
The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). chem-soc.si By carefully measuring and analyzing these differences, the absolute structure can be determined. The Flack parameter is a key value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to zero for the correct configuration and close to one for the inverted configuration confirms the assignment. chem-soc.simit.edu While challenging for molecules containing only light atoms (C, H, O), modern diffractometers and computational methods often allow for the successful determination of the absolute configuration even without a heavy atom present. mit.edu
Table 3.4: Example Crystallographic Data for a Chiral Organic Molecule This table presents a typical format for crystallographic data. No published crystal structure exists for this compound.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄O₃ |
| Formula Weight | 182.21 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a, b, c (Å) | a = 6.543, b = 10.211, c = 15.876 |
| α, β, γ (°) | 90, 90, 90 |
| Volume (ų) | 1061.5 |
| Z (molecules/unit cell) | 4 |
| Radiation | Cu Kα (λ = 1.54178 Å) |
| Flack Parameter | 0.05(7) |
Chirality and Stereochemical Aspects of 1s 1 2,5 Dimethoxyphenyl Ethan 1 Ol
Conformational Analysis and Stereoelectronic Effects
Conformational analysis of chiral molecules like (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is essential for understanding their reactivity and interactions. The molecule's flexibility arises from the rotation around the single bonds, primarily the C1-C(phenyl) bond and the C1-O bond. While specific conformational studies on this exact molecule are not prevalent in the literature, analysis can be extrapolated from similar, well-studied chiral benzylic alcohols such as 1-phenylethanol (B42297). nih.govrsc.org
Quantum chemical calculations on 1-phenylethanol have identified three primary stable conformers, distinguished by the dihedral angle between the C-O bond and the phenyl ring. nih.gov By analogy, this compound is expected to adopt similar low-energy conformations. These conformers are stabilized by a balance of steric hindrance and stereoelectronic effects.
Stereoelectronic effects play a significant role in determining conformational preference. These effects arise from the interaction between electron orbitals. In this compound, key factors include:
Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between the hydrogen of the hydroxyl group and the oxygen atom of the methoxy (B1213986) group at the 2-position of the phenyl ring. This interaction would stabilize a conformer where these groups are in close proximity, significantly influencing the rotational barrier and the population of conformers.
Hyperconjugation: Interactions between filled and empty orbitals, such as the delocalization of electron density from a bonding orbital (e.g., C-H) to an adjacent anti-bonding orbital (e.g., C-O σ*), can contribute to conformational stability. semanticscholar.org
The interplay of these steric and electronic factors results in a complex potential energy surface with several local minima corresponding to different stable conformers.
Table 1: Postulated Major Conformers of this compound Based on analogies with 1-phenylethanol.
| Conformer | Key Dihedral Angle (H-C1-C(phenyl)-C(phenyl)) | Stabilizing/Destabilizing Interactions |
| Conformer I | ~60° (gauche) | Potential for intramolecular hydrogen bonding with the 2-methoxy group; reduced steric clash. |
| Conformer II | ~180° (anti) | Minimizes steric hindrance between the methyl group and the phenyl ring, but lacks H-bonding. |
| Conformer III | ~0° (syn-periplanar) | High steric hindrance between the hydroxyl group and the phenyl ring; generally less stable. |
Impact of Chiral Purity on Research Outcomes
In scientific research, particularly in pharmacology and asymmetric synthesis, the chiral purity, or enantiomeric excess (ee), of a compound is of paramount importance. For this compound, using a sample with high chiral purity is critical for obtaining accurate, reproducible, and meaningful results.
The significance of stereochemistry is well-documented for structurally related 2,5-dimethoxyphenyl compounds, such as various phenethylamines, where biological activity is often confined to a single enantiomer. nih.gov For instance, the stereoselective metabolism of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) shows that interactions with cytochrome P-450 enzymes are highly dependent on the stereochemistry of the amine, with one enantiomer inhibiting the metabolism of the other. nih.gov This principle underscores that enantiomers can have vastly different pharmacological and metabolic profiles. Should this compound be investigated for any biological activity, the presence of its (1R) counterpart could lead to:
Inaccurate Potency Measurement: The inactive or less active enantiomer acts as an impurity, leading to an underestimation of the true potency of the (1S) form.
Confounded Biological Results: The (1R) enantiomer might interact with different biological targets or act as an antagonist to the (1S) enantiomer, producing a mixed or misleading pharmacological signal.
Table 2: Hypothetical Impact of Chiral Purity on a Synthetic Transformation Assuming this compound is a reactant in a stereospecific reaction.
| Enantiomeric Excess (ee) of Starting Material | Composition of Starting Material | Expected Composition of Product Mixture | Implications |
| 100% | 100% (1S) | 100% desired product enantiomer | Ideal outcome, clean product formation. |
| 95% | 97.5% (1S), 2.5% (1R) | 97.5% desired product, 2.5% undesired enantiomer | High purity, but minor impurity present. |
| 90% | 95% (1S), 5% (1R) | 95% desired product, 5% undesired enantiomer | Significant contamination, may require difficult purification. |
| 50% | 75% (1S), 25% (1R) | 75% desired product, 25% undesired enantiomer | Low enantiomeric purity, potentially unusable product mixture. |
| 0% (Racemic) | 50% (1S), 50% (1R) | 50% desired product, 50% undesired enantiomer | Racemic product, fails objective of asymmetric synthesis. |
Mechanisms of Chiral Recognition in Synthetic and Analytical Processes
Chiral recognition is the process by which a chiral entity, such as an enzyme or a chiral stationary phase, interacts differently with the two enantiomers of a chiral molecule. This differential interaction is the basis for enantioselective synthesis and analytical enantioseparation.
In Analytical Processes: The separation of enantiomers of chiral benzylic alcohols is commonly achieved using high-performance liquid chromatography (HPLC) on a chiral stationary phase (CSP). scirp.orgscirp.orgresearchgate.net The mechanism of recognition relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For separation to occur, there must be a sufficient difference in the stability of these two diastereomeric complexes.
The widely accepted model for this interaction is the three-point interaction model . This model posits that at least three simultaneous interactions (a combination of attractive and repulsive forces) are necessary for chiral discrimination. For this compound, these interaction points are:
The Hydroxyl Group: Capable of acting as a hydrogen bond donor and acceptor.
The 2,5-Dimethoxyphenyl Ring: Can participate in π-π stacking interactions with aromatic moieties in the CSP. The electron-rich nature of the ring enhances this capability.
The Methyl Group or Hydrogen at C1: Provides steric bulk and can engage in van der Waals or steric repulsive interactions.
On a Pirkle-type CSP, such as one containing N-(3,5-dinitrobenzoyl)-D-phenylglycine, the dinitrophenyl group acts as a π-acidic site for π-π interactions, while amide groups provide sites for hydrogen bonding. scirp.org The (1S) and (1R) enantiomers will fit into the chiral groove of the stationary phase differently, leading to one being retained longer than the other and resulting in their separation. mdpi.com
Table 3: Chiral Recognition Interactions for this compound on a Hypothetical Pirkle-Type CSP
| Interaction Type | Molecular Group Involved | Role in Chiral Recognition |
| Hydrogen Bonding | Hydroxyl (-OH) group | Forms hydrogen bonds with amide or carbonyl groups on the CSP. The specific geometry of this bond differs for each enantiomer. |
| π-π Stacking | 2,5-Dimethoxyphenyl ring | Interacts with π-acidic (electron-poor) aromatic rings on the CSP, like a dinitrophenyl group. |
| Steric Repulsion | Methyl (-CH₃) group | Creates steric hindrance with the CSP backbone, allowing only one enantiomer to achieve the most stable multi-point interaction. |
| Dipole-Dipole | C-O and Methoxy dipoles | Contribute to the overall stability of the transient diastereomeric complex. |
In Synthetic Processes: Chiral recognition is the cornerstone of asymmetric synthesis, particularly in biocatalysis. Enzymatic kinetic resolution is a common method for obtaining enantiomerically pure alcohols. nih.gov In this process, an enzyme, typically a lipase (B570770), selectively catalyzes the transformation (e.g., acylation) of one enantiomer over the other. The enzyme's active site is a complex, chiral 3D pocket. It recognizes the substrate this compound and differentiates it from its (1R) counterpart through a precise combination of hydrophobic, hydrogen bonding, and steric interactions, analogous to the three-point model. This high degree of specificity allows for the conversion of one enantiomer while leaving the other unreacted, enabling their subsequent separation.
Reactivity and Reaction Mechanisms in Academic Contexts
Mechanistic Investigations of Reactions Involving the Hydroxyl Group
The secondary hydroxyl group in (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol is a key functional handle for a variety of chemical transformations, including etherification, esterification, and oxidation. While specific mechanistic studies on this particular compound are not extensively documented in publicly available literature, the underlying mechanisms for these reactions are well-established in organic chemistry.
Etherification: The formation of an ether from this compound can be achieved through reactions such as the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism. The first step involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking a primary alkyl halide or other suitable electrophile with a good leaving group. The reaction results in the inversion of stereochemistry at the electrophilic carbon, though the stereocenter of the original alcohol remains unchanged.
Esterification: The conversion of this compound to an ester can be accomplished through several methods, with the Fischer esterification being a classic example. byjus.commasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves the protonation of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the alcohol. byjus.commasterorganicchemistry.comchemguide.co.uk The subsequent tetrahedral intermediate undergoes proton transfer and elimination of water to yield the ester. The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of the alcohol is used.
Oxidation: The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 2',5'-dimethoxyacetophenone. Various oxidation reagents can be employed, each with its own mechanistic pathway. For instance, Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, offers a mild and selective method. The mechanism involves the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction facilitated by a hindered, non-nucleophilic base like triethylamine (B128534) to yield the ketone. This method is particularly useful for sensitive substrates as it avoids harsh acidic or high-temperature conditions.
Aromatic Reactivity of the 2,5-Dimethoxyphenyl Ring
The 2,5-dimethoxyphenyl ring in this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. These groups are ortho, para-directing, meaning they direct incoming electrophiles to the positions ortho and para to themselves.
The directing effects of the substituents on the aromatic ring can be summarized as follows:
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OCH₃ | 2 | Activating | Ortho, Para |
| -OCH₃ | 5 | Activating | Ortho, Para |
| -CH(OH)CH₃ | 1 | Activating | Ortho, Para |
The combined influence of these groups dictates the regioselectivity of EAS reactions. The two methoxy groups strongly activate the ring, while the 1-hydroxyethyl group at position 1 also acts as an activating, ortho, para-director. The most likely positions for electrophilic attack are C4 and C6, which are ortho and para to one methoxy group and ortho to the other. The C3 position is sterically hindered by the adjacent 1-hydroxyethyl group and the C2-methoxy group.
Halogenation: In electrophilic halogenation, such as bromination, the regioselectivity is expected to favor substitution at the less sterically hindered positions activated by the methoxy groups. Experimental data on similar 1,4-dimethoxybenzene (B90301) systems show a high preference for substitution at the positions between the two activating groups. uw.edu.pl
Nitration: The nitration of the aromatic ring would also be directed by the powerful activating effects of the methoxy groups. Computational studies on the nitration of substituted benzenes have elucidated the importance of transition state energies in determining the regiochemical outcome. researchgate.net
Friedel-Crafts Reactions: In Friedel-Crafts acylation or alkylation, the electron-rich nature of the 2,5-dimethoxyphenyl ring makes it a suitable substrate. researchgate.netresearchgate.netbeilstein-journals.org The regioselectivity would again be governed by the directing effects of the existing substituents, leading to substitution at the activated positions. For instance, the Friedel-Crafts acylation of 1,4-dimethoxybenzene with acetic anhydride has been studied and shows specific regioselectivity. researchgate.net
Role as a Chiral Building Block in Complex Molecule Synthesis
Chiral alcohols are fundamental building blocks in asymmetric synthesis, serving as precursors for the construction of stereochemically complex molecules such as natural products. osi.lv The this compound, with its defined stereocenter, has the potential to be utilized as a chiral precursor in the synthesis of various complex targets.
While specific, documented total syntheses of complex natural products such as alkaloids or lignans (B1203133) directly employing this compound as a starting material are not readily found in the surveyed literature, its structural motifs are present in various bioactive compounds. Lignans, for example, are a large class of natural products characterized by the dimerization of phenylpropanoid units and exhibit a wide range of biological activities. uw.edu.plnih.govelsevierpure.com Similarly, many alkaloids, which are naturally occurring nitrogen-containing compounds, possess chiral centers and complex architectures. mdpi.com
The general strategy for using a chiral building block like this compound involves transferring its chirality to a new molecule through a series of stereospecific or stereoselective reactions. This can be achieved by using the chiral center to direct the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. osi.lvnih.gov The existing stereocenter can influence the approach of reagents, leading to the preferential formation of one diastereomer over another.
For instance, the hydroxyl group could be converted into a chiral auxiliary, a chemical entity that is temporarily incorporated into a substrate to control the stereochemistry of a reaction and is subsequently removed. nih.gov Alternatively, the entire molecule can be incorporated into the final target, where its stereocenter becomes an integral part of the final structure.
Given the prevalence of the dimethoxyphenyl moiety and chiral secondary alcohol functionalities in natural products, this compound represents a potentially valuable, though currently underutilized, chiral synthon for the asymmetric synthesis of complex molecules.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Structural Elucidation and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and properties of molecules. For (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, DFT calculations can elucidate precise geometric parameters and electronic characteristics that govern its behavior.
Detailed DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine the optimized molecular geometry. This process yields key structural data such as bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation. researchgate.net For instance, calculations would define the spatial relationship between the chiral center, the hydroxyl group, and the 2,5-dimethoxyphenyl ring.
Beyond structural parameters, DFT is instrumental in mapping the electronic landscape of the molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. Advances in theory and computational power have solidified DFT as a valuable tool for interpreting and predicting the outcomes of stereoselective reactions. rsc.orgnih.gov
Table 1: Representative Data from DFT Calculations for a Chiral Aromatic Alcohol This table presents hypothetical but realistic data for this compound, based on typical DFT calculation outputs for similar molecules.
| Parameter | Calculated Value | Significance |
| Geometric Parameters | ||
| C-O (hydroxyl) Bond Length | 1.43 Å | Defines the length of the bond involving the reactive alcohol group. |
| C-C (chiral center to ring) | 1.52 Å | Indicates the linkage between the stereocenter and the aromatic system. |
| O-C-C-C Dihedral Angle | ~60° (gauche) | Describes the rotational conformation around the key single bond, influencing steric accessibility. |
| Electronic Properties | ||
| HOMO Energy | -5.8 eV | Related to the ionization potential and electron-donating character. |
| LUMO Energy | -0.2 eV | Related to the electron affinity and electrophilic character. |
| HOMO-LUMO Gap | 5.6 eV | An indicator of the molecule's chemical stability and reactivity. |
| Dipole Moment | 2.1 D | Quantifies the overall polarity of the molecule, affecting intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Landscapes
While DFT provides a static image of the most stable structure, this compound is a flexible molecule that exists as an ensemble of different conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape over time, providing a dynamic picture of the molecule's behavior. rsc.org
MD simulations model the atomic motions of the molecule by solving Newton's equations of motion, allowing researchers to observe how the molecule twists, turns, and flexes at a given temperature. nsf.gov These simulations are crucial for identifying the most populated low-energy conformations and the energy barriers for converting between them. researchgate.net For a chiral alcohol, understanding the preferred spatial arrangement of the hydroxyl group relative to the bulky aromatic ring is essential, as this can dictate steric hindrance and the stereochemical outcome of its reactions. nih.gov
Furthermore, MD simulations can explicitly include solvent molecules, offering insights into how the environment influences the conformational preferences. aip.orgresearchgate.net The interactions, such as hydrogen bonding between the alcohol's hydroxyl group and solvent molecules, can stabilize certain conformations over others, which has significant implications for its behavior in solution. nsf.gov
Table 2: Illustrative Output from a Molecular Dynamics Simulation This table shows hypothetical results from an MD simulation to analyze the conformational preferences of this compound in a solvent.
| Conformational State | Dihedral Angle (O-Cα-Cipso-Cortho) | Population (%) | Average Energy (kcal/mol) | Key Interactions |
| Conformer A (Anti) | 170-190° | 15% | +1.2 | Steric clash between hydroxyl and methoxy (B1213986) group. |
| Conformer B (Gauche +) | 50-70° | 65% | 0.0 (Reference) | Favorable orientation, minimal steric hindrance. |
| Conformer C (Gauche -) | -50 to -70° | 20% | +0.8 | Potential for intramolecular hydrogen bonding. |
In Silico Prediction of Chemical Reactivity and Selectivity
In silico methods are increasingly used to predict the chemical reactivity and selectivity of molecules before conducting laboratory experiments, saving time and resources. For a chiral alcohol like this compound, computational models can predict how it will behave in various chemical transformations.
Reactivity prediction often involves analyzing the electronic properties derived from DFT calculations. For example, the regions of highest and lowest electrostatic potential on an MEP map indicate likely sites for nucleophilic and electrophilic attack, respectively. The energies of frontier orbitals (HOMO and LUMO) can also be used to predict the feasibility of reactions governed by orbital interactions.
Predicting stereoselectivity is a more complex challenge where computational chemistry excels. By modeling the transition states of competing reaction pathways (e.g., pathways leading to R or S products), chemists can calculate their relative activation energies. According to transition state theory, the pathway with the lower activation energy will be kinetically favored, allowing for a quantitative prediction of the enantiomeric or diastereomeric excess. nih.gov This approach has been successfully used to explain the high asymmetric induction observed in reactions involving chiral alcohols. nih.gov Recently, machine learning algorithms have also been developed to quantitatively predict the enantioselectivity of reactions by learning from existing experimental data. researchgate.net
Table 3: Example of In Silico Prediction for a Model Reaction Reaction: Asymmetric esterification of this compound.
| Computational Method | Predicted Outcome | Basis of Prediction |
| DFT Transition State Analysis | Favors formation of the (R,S) diastereomeric ester. | The calculated activation energy for the transition state leading to the (R,S) product is 2.5 kcal/mol lower than the competing pathway. |
| Machine Learning Model | 88% diastereomeric excess (d.e.). | The model, trained on features of the alcohol, acylating agent, and catalyst, predicts a high degree of selectivity. researchgate.net |
| Reactivity Indices | The hydroxyl oxygen is the primary nucleophilic site. | Fukui functions and local softness calculations indicate the highest reactivity at the oxygen atom. |
Quantitative Structure-Property Relationships (QSPR) in Chiral Alcohols
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.govelsevierpure.com In the context of chiral alcohols, a specialized subset known as Quantitative Structure-Enantioselectivity Relationships (QSER) is particularly relevant for predicting how efficiently a chiral molecule will perform in an asymmetric process, such as a stereoselective reaction or a chiral chromatographic separation. nih.gov
The QSPR/QSER methodology involves several key steps:
Data Set Selection : A diverse set of chiral alcohols with known experimental property values is compiled. researchgate.net
Descriptor Generation : For each molecule, a large number of numerical descriptors are calculated. These descriptors encode information about the molecule's topology, geometry, and electronic properties (e.g., molecular weight, surface area, dipole moment, partial charges). For chiral molecules, specific chirality descriptors can also be included. mdpi.com
Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find the best mathematical equation linking a subset of the most relevant descriptors to the experimental property. nih.gov
Validation : The model's predictive power is rigorously tested using external or internal validation techniques to ensure it is robust and not overfitted. nih.gov
For a compound like this compound, a QSER model could predict its enantioselectivity as a catalyst or its retention factor in a chiral HPLC column based on its calculated structural descriptors. These models are powerful tools for screening virtual libraries of compounds and prioritizing candidates for synthesis.
Table 4: Illustrative QSPR Model for Chiral Alcohols This table shows a hypothetical QSPR model predicting the enantiomeric ratio (E) in a lipase-catalyzed resolution.
| Compound | Sterimol L (Descriptor 1) | Molar Refractivity (Descriptor 2) | Charge on O (Descriptor 3) | Experimental E | Predicted E |
| 1-Phenylethanol (B42297) | 4.22 | 35.6 | -0.65 | 25 | 27 |
| 1-(4-Chlorophenyl)ethanol | 5.05 | 40.4 | -0.67 | 45 | 43 |
| 1-(4-Methoxyphenyl)ethanol | 5.51 | 40.3 | -0.68 | 15 | 18 |
| This compound | 6.15 | 50.7 | -0.71 | (unknown) | 35 |
Model Equation Example: log(E) = 0.5 * (Sterimol L) - 2.1 * (Molar Refractivity) + 15.4 * |Charge on O| + C
Exploration of Biological Activities and Molecular Interactions Mechanistic/target Oriented Research
Investigation of Molecular Targets and Binding Mechanisms
Research into the molecular targets of 1-(2,5-dimethoxyphenyl)ethanol (B1338190) derivatives has primarily focused on their interaction with cell surface receptors, particularly adrenergic receptors.
Enzyme Inhibition and Activation Studies
Currently, there is a lack of specific studies in the available scientific literature detailing the direct enzyme inhibition or activation activities of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol. Research on structurally related dimethoxyphenyl compounds has explored targets such as tubulin, but these studies focus on more complex derivatives and cannot be directly extrapolated to the title compound. nih.govnih.gov
Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptors)
Studies on 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives, which are structurally very similar to the title compound, have revealed significant interactions with adrenergic receptors. nih.gov Specifically, research conducted on isolated rat vas deferens, a tissue rich in α-adrenergic receptors, demonstrated that these compounds can exhibit dual pharmacological effects. nih.gov
The primary amine derivative, 1-(2,5-dimethoxyphenyl)-2-aminoethanol, and its N-methyl secondary amine analogue showed both alpha-stimulating (agonist) and alpha-blocking (antagonist) activity, with the observed effect being dependent on the concentration used. nih.gov However, the N-isopropyl derivative displayed only alpha-blocking activity. nih.gov In terms of beta-adrenergic activity, only the N-isopropyl derivative showed a moderate blocking effect on isolated guinea pig atria. nih.gov While many dimethoxyphenyl compounds, particularly phenethylamines and amphetamines, are known to interact with serotonin receptors, specific binding data for 1-(2,5-dimethoxyphenyl)ethanol derivatives on these receptors is not extensively documented in the reviewed literature. nih.govnih.govfrontiersin.org
| Compound Derivative | α-Adrenergic Activity (Rat Vas Deferens) | β-Adrenergic Activity (Guinea Pig Atria) |
|---|---|---|
| 1-(2,5-dimethoxyphenyl)-2-aminoethanol (Primary Amine) | Agonist and Antagonist | Inactive |
| 1-(2,5-dimethoxyphenyl)-2-(methylamino)ethanol (Secondary Amine) | Agonist and Antagonist | Inactive |
| 1-(2,5-dimethoxyphenyl)-2-(isopropylamino)ethanol (Secondary Amine) | Antagonist only | Moderate Blocker |
Protein-Ligand Interaction Analysis via Molecular Docking and Simulation
Specific molecular docking and simulation studies for this compound are not available in the reviewed scientific literature. Computational studies are a common tool for predicting the binding affinity and orientation of ligands to protein targets. ajpp.in Such analyses have been performed on other, more structurally complex, dimethoxyphenyl derivatives to investigate their interactions with targets like the colchicine (B1669291) binding site of tubulin, but this research does not include the specific title compound. nih.gov
Cellular Pathway Modulation and Biochemical Process Influence
The observed alpha-adrenergic agonist activity of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives strongly implies the modulation of specific intracellular signaling pathways. nih.gov Adrenergic receptors are G-protein-coupled receptors that trigger downstream cascades upon activation. nih.gov
Specifically, the activation of α1-adrenergic receptors typically engages the phospholipase C (PLC) signaling pathway. nih.gov This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to stimulate the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.gov Therefore, the alpha-stimulating effects of these compounds likely influence biochemical processes regulated by intracellular calcium and PKC, such as smooth muscle contraction. nih.govnih.gov Ethanol (B145695) has been shown in other contexts to alter signaling pathways involving various kinases and scaffolding proteins, but direct evidence for this compound is pending. nih.gov
Comparative Analysis with Structurally Related Dimethoxyphenyl Compounds
A comparative analysis of 1-(2,5-dimethoxyphenyl)-2-aminoethanol derivatives with their corresponding cyclic analogues, 2-(2,5-dimethoxyphenyl)morpholines, reveals significant changes in pharmacological activity stemming from structural modification. nih.gov This structure-activity relationship (SAR) study highlights how constraining the ethanolamine (B43304) side chain into a morpholine (B109124) ring alters receptor interaction.
The key findings from this comparative analysis are:
Loss of Agonist Activity: While the open-chain primary and N-methyl secondary aminoethanols exhibit dual α-agonist and antagonist effects, their corresponding morpholine analogues only show α-blocking (antagonist) activity. This suggests that the conformational flexibility of the ethanolamine side chain is crucial for receptor activation (agonism). nih.gov
Retention of Antagonist Activity: All tested compounds, both the open-chain derivatives and the cyclic morpholine analogues, demonstrated α-blocking activity on the rat vas deferens. nih.gov This indicates that the core 2,5-dimethoxyphenyl moiety is a key pharmacophore for antagonist binding at the α-adrenergic receptor.
Beta-Adrenergic Effects: Significant β-adrenergic blocking activity was only observed in the open-chain N-isopropyl aminoethanol derivative. The morpholine analogues were devoid of this effect. nih.gov
This comparative work suggests that the pharmacological profile of adrenergic drugs is highly influenced by the characteristics of the aromatic portion of the molecule, in addition to the structure of the amino alcohol side chain. nih.gov
| Compound Type | Specific Derivative | α-Agonist Activity | α-Antagonist Activity |
|---|---|---|---|
| Open-Chain Aminoethanols | Primary Amine | Yes | Yes |
| N-Methyl | Yes | Yes | |
| N-Isopropyl | No | Yes | |
| Cyclic Morpholine Analogues | N-H | No | Yes |
| N-Methyl | No | Yes | |
| N-Ethyl | No | Yes |
Structure Activity Relationship Sar Studies of 1s 1 2,5 Dimethoxyphenyl Ethan 1 Ol Derivatives
Systematic Modifications of the Phenyl Ring and Side Chain
Systematic modifications of the 2,5-dimethoxyphenyl core and the ethan-1-ol side chain in related molecules have provided significant insights into the structural requirements for activity at serotonin (B10506) receptors, particularly the 5-HT2A receptor.
Phenyl Ring Modifications:
The 2,5-dimethoxy substitution pattern on the phenyl ring is a critical determinant of the pharmacological activity in this class of compounds. Research on analogous 2,5-dimethoxyphenethylamines and 2,5-dimethoxyphenylpiperidines has demonstrated the importance of these methoxy (B1213986) groups.
Deletion of Methoxy Groups: The removal of one or both methoxy groups from the phenyl ring has been shown to be detrimental to the agonist activity at 5-HT2A receptors. For instance, in a series of 2,5-dimethoxyphenylpiperidines, the deletion of the 5-methoxy group resulted in a significant drop in agonist potency, while the deletion of the 2-methoxy group led to a more substantial decrease in potency. brylinski.org The complete removal of both methoxy groups resulted in a compound with negligible agonist activity. brylinski.org This suggests that both methoxy groups are essential for optimal interaction with the receptor.
Substitution at the 4-Position: The introduction of a lipophilic substituent at the 4-position of the 2,5-dimethoxyphenyl ring generally increases agonist potency at 5-HT2 receptors. brylinski.org This has been observed in the 2,5-dimethoxyphenethylamine series, often referred to as the "2C-X" family.
Side Chain Modifications:
The structure and conformation of the side chain are also pivotal for biological activity. In the case of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, the ethan-1-ol side chain presents opportunities for modification that can influence potency and selectivity.
Conformational Restraint: Studies on conformationally restricted analogs of 2,5-dimethoxyphenethylamines have shown that the spatial orientation of the side chain significantly impacts agonist potency at the 5-HT2A receptor. nih.gov This indicates that the relative positioning of the phenyl ring and the functional groups on the side chain is crucial for receptor binding and activation.
The following interactive data table summarizes the effects of systematic modifications on related 2,5-dimethoxyphenyl derivatives.
| Modification | Position | Effect on 5-HT2A Receptor Agonist Potency | Example Compound Class |
| Deletion of Methoxy Group | 5-position | Significant decrease | 2,5-Dimethoxyphenylpiperidines |
| Deletion of Methoxy Group | 2-position | Substantial decrease | 2,5-Dimethoxyphenylpiperidines |
| Deletion of Both Methoxy Groups | 2,5-positions | Negligible activity | 2,5-Dimethoxyphenylpiperidines |
| Addition of Lipophilic Substituent | 4-position | Generally increases potency | 2,5-Dimethoxyphenethylamines |
| Conformational Restriction | Side Chain | Potency is highly dependent on spatial orientation | 2,5-Dimethoxyphenethylamine Analogs |
Enantiomer-Specific Biological Activity Investigations
Chirality plays a fundamental role in the biological activity of many pharmacologically active compounds, and derivatives of 1-(2,5-dimethoxyphenyl)ethan-1-ol are no exception. The presence of a chiral center at the first carbon of the ethan-1-ol side chain results in two enantiomers, (1S) and (1R), which can exhibit significantly different pharmacological properties.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because biological targets, such as receptors and enzymes, are themselves chiral and can therefore interact differently with the two enantiomers. nih.gov
In the context of 2,5-dimethoxyphenyl derivatives that act on serotonin receptors, bioactivity is often found to reside primarily in a single enantiomer. nih.gov For example, in studies of conformationally restrained 2,5-dimethoxy amphetamines, the biological effects were predominantly associated with one of the enantiomers. This stereoselectivity is a key aspect of their interaction with the 5-HT2A receptor. nih.gov The more active enantiomer is often referred to as the "eutomer," while the less active one is the "distomer." nih.gov
Rational Design Principles for Modulating Molecular Interactions
The rational design of derivatives of this compound to modulate their molecular interactions relies on a deep understanding of the target receptor's structure and the key interactions that govern ligand binding and activation. For compounds targeting the 5-HT2A receptor, molecular modeling and structure-based design are invaluable tools. brylinski.orgnih.gov
The primary goal of rational design in this context is to optimize the affinity and selectivity of the ligand for the 5-HT2A receptor. This can be achieved by modifying the structure of the parent compound to enhance favorable interactions and minimize unfavorable ones within the receptor's binding pocket.
Key Principles of Rational Design:
Structure-Based Design: With the availability of high-resolution structures of G-protein-coupled receptors (GPCRs) like the serotonin receptors, it is possible to use computational docking to predict how a ligand will bind. sdu.dk This allows for the in silico design of new derivatives with improved binding characteristics.
Pharmacophore Modeling: By analyzing the structures of known active compounds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of functional groups required for biological activity. New compounds can then be designed to fit this model.
Modulating Receptor Selectivity: The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) share a high degree of homology, making the design of selective ligands challenging. nih.gov Rational design can be employed to exploit the subtle differences in their binding pockets to achieve selectivity. For example, the introduction of bulky substituents can create steric hindrance in one receptor subtype while being accommodated in another. nih.gov
Biased Agonism: Ligands can be designed to preferentially activate one signaling pathway over another (e.g., G-protein signaling versus β-arrestin signaling). researchgate.net This "biased agonism" can lead to therapeutic agents with improved side-effect profiles. The rational design of biased agonists involves modifying the ligand structure to stabilize specific receptor conformations that are coupled to a particular signaling pathway.
By applying these principles, medicinal chemists can systematically modify the structure of this compound to develop new derivatives with tailored pharmacological properties.
Applications in Asymmetric Catalysis and Materials Science Research
Use as a Chiral Ligand or Catalyst Precursor
In asymmetric catalysis, the development of effective chiral ligands and catalyst precursors is crucial for the enantioselective synthesis of valuable molecules. Chiral alcohols and their derivatives can serve as foundational components in the design of such catalytic systems.
While direct applications of (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol as a chiral ligand are not prominently reported, its structural motifs suggest potential utility. For instance, the hydroxyl group can be functionalized to coordinate with a metal center, and the phenyl ring can be modified to create bidentate or polydentate ligands. The stereochemistry of the alcohol would then be positioned to influence the coordination sphere of the metal, thereby directing the stereochemical outcome of a catalyzed reaction.
One area of analogous research involves the use of chiral alcohols to induce helicity in polymers, which can then act as chiral scaffolds for catalytic applications. For example, optically active alcohols like (R)- and (S)-1-phenylethanol have been shown to induce a preferred-handed helical structure in poly(biphenylylacetylene)s through noncovalent interactions. nih.gov This induced helical chirality can create a chiral environment capable of catalyzing stereoselective reactions. It is plausible that this compound could similarly be employed to generate helical polymers with catalytic activity.
Table 1: Potential Asymmetric Reactions Catalyzed by Systems Derived from Chiral Alcohols
| Reaction Type | Catalyst System | Substrate | Product Enantiomeric Excess (ee %) |
| Asymmetric Hydrogenation | Rh(I) complex with a chiral phosphine (B1218219) ligand derived from a 1-phenylethanol (B42297) analog | Prochiral olefin | >95% |
| Asymmetric Aldol Reaction | Ti(IV) complex with a chiral diol ligand | Aldehyde and silyl (B83357) enol ether | Up to 90% |
| Asymmetric Diels-Alder | Cu(II) complex with a chiral bis(oxazoline) ligand | Diene and dienophile | >98% |
Note: The data in this table is representative of what can be achieved with well-established chiral ligands and is intended to illustrate the potential of catalyst systems derived from chiral alcohols.
Integration into Advanced Materials (e.g., Chiral Polymers, Liquid Crystals)
The incorporation of chiral units into polymers and liquid crystals can impart unique optical and physical properties to these materials. Chiral polymers, for instance, are of interest for applications in chiral separation, sensing, and optics.
The vinyl derivative of this compound could potentially be synthesized and polymerized to create a chiral polymer with pendant chiral alcohol groups. The stereochemistry of these side chains could influence the polymer's secondary structure, potentially leading to the formation of helical conformations. Such chiral polymers could exhibit interesting chiroptical properties, such as circular dichroism and circularly polarized luminescence. Research on other chiral monomers has demonstrated that even a small fraction of a chiral monomer can impart significant chiral properties to a copolymer.
In the realm of liquid crystals, chiral molecules can be used as dopants to induce a helical twist in a nematic phase, leading to the formation of a cholesteric (chiral nematic) phase. beilstein-journals.org These materials are utilized in displays and sensors. The helical twisting power (HTP) of a chiral dopant is a measure of its efficiency in inducing this helical structure. While the HTP of this compound has not been reported, it is known that the molecular structure of the chiral dopant significantly influences its HTP. It is conceivable that derivatives of this compound could be designed to act as effective chiral dopants.
Table 2: Potential Properties of Chiral Polymers Derived from 1-Arylethanol Monomers
| Polymer Property | Description | Potential Application |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Chiral sensing, structural analysis |
| Circularly Polarized Luminescence (CPL) | Emission of circularly polarized light. | 3D displays, security inks |
| Chiral Recognition | Ability to selectively interact with one enantiomer of a chiral molecule. | Chiral chromatography, enantioselective separation |
Role as a Chiral Auxiliary in Enantioselective Transformations
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Chiral alcohols and amines are common classes of compounds used as chiral auxiliaries. mdpi.comsigmaaldrich.com
This compound could potentially be used as a chiral auxiliary. The substrate would be covalently attached to the hydroxyl group of the auxiliary, forming an ester or an ether. The steric and electronic properties of the 2,5-dimethoxyphenyl group, combined with the defined stereochemistry at the benzylic carbon, would then create a diastereotopic environment that biases the approach of a reagent to one face of the prochiral center.
For example, in an asymmetric alkylation reaction, the enolate of an ester derived from this compound would be expected to adopt a conformation that minimizes steric interactions. This preferred conformation would shield one face of the enolate, leading to the electrophile attacking from the less hindered face, resulting in a high diastereomeric excess. Subsequent cleavage of the auxiliary would provide the desired enantiomerically enriched carboxylic acid. The effectiveness of a chiral auxiliary is often evaluated by the diastereoselectivity of the reaction and the ease of its removal and recovery. wikipedia.org
Table 3: Illustrative Diastereoselectivities in Asymmetric Reactions Using Chiral Auxiliaries
| Reaction | Chiral Auxiliary Type | Diastereomeric Excess (de %) |
| Alkylation of an enolate | Evans oxazolidinone | >99% |
| Diels-Alder reaction | Oppolzer's camphorsultam | >98% |
| Aldol reaction | 1-Phenylethylamine-based amide | Up to 95% |
Note: This table provides examples of diastereoselectivities achieved with well-known chiral auxiliaries to contextualize the potential performance of new auxiliaries.
Metabolic Pathways and Biotransformation Studies in Vitro/enzymatic Focus
In vitro Enzymatic Biotransformation (e.g., Cytochrome P450 and other enzyme systems)
The primary route of metabolism for (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol in vitro is expected to be mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are central to the phase I metabolism of a vast array of foreign compounds. nih.govresearchgate.net Based on studies of related dimethoxyphenyl-containing substances, the principal enzymatic reactions are anticipated to be O-demethylation and oxidation of the ethanol (B145695) side chain.
O-Demethylation: The methoxy (B1213986) groups on the aromatic ring are susceptible to O-dealkylation by CYP enzymes, a common metabolic pathway for many xenobiotics. researchgate.net This process involves the removal of a methyl group to form a hydroxyl group, leading to the formation of phenolic metabolites. For this compound, this could result in two primary mono-demethylated metabolites: (1S)-1-(2-hydroxy-5-methoxyphenyl)ethan-1-ol and (1S)-1-(5-hydroxy-2-methoxyphenyl)ethan-1-ol. Further demethylation could potentially lead to the formation of a dihydroxy metabolite, (1S)-1-(2,5-dihydroxyphenyl)ethan-1-ol. Studies on other dimethoxyphenyl compounds have demonstrated the significant role of various CYP isozymes in mediating such O-demethylation reactions. researchgate.net
Side-Chain Oxidation: The ethan-1-ol side chain is also a target for enzymatic modification. Oxidation of the secondary alcohol group can occur, potentially catalyzed by alcohol dehydrogenases or CYP enzymes, to yield the corresponding ketone, 1-(2,5-dimethoxyphenyl)ethanone. nih.gov Further oxidation could lead to cleavage of the side chain or the formation of more polar metabolites.
The specific CYP isozymes involved in the metabolism of this compound have not been definitively identified. However, based on the metabolism of other phenethylamine (B48288) derivatives, isoforms such as CYP2D6, CYP3A4, and members of the CYP1A and CYP2C families are likely candidates. nih.govwikipedia.org In vitro studies using human liver microsomes or recombinant CYP enzymes are essential to pinpoint the specific enzymes responsible for its biotransformation.
Identification of Metabolites through Spectroscopic Techniques
The structural elucidation of metabolites formed during in vitro incubations is heavily reliant on advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation and identification of volatile and semi-volatile metabolites. Following in vitro incubations, the reaction mixture would be extracted, and the metabolites derivatized to increase their volatility and thermal stability for GC analysis. The mass spectrometer then provides information on the molecular weight and fragmentation pattern of each metabolite, allowing for structural inference. For instance, the identification of metabolites of 2,5-dimethoxy-4-ethylthiophenethylamine in rat urine was successfully achieved using GC-MS. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile metabolites, LC-MS is the preferred method. It allows for the separation of complex mixtures of metabolites, and high-resolution mass spectrometry can provide accurate mass measurements, facilitating the determination of elemental compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about metabolites. While less sensitive than MS, NMR is non-destructive and can provide unambiguous identification of molecular structures, including the position of metabolic modifications and the stereochemistry of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for this purpose. nih.govresearchgate.net
| Anticipated Metabolite | Potential Method of Identification | Key Diagnostic Features |
| (1S)-1-(2-hydroxy-5-methoxyphenyl)ethan-1-ol | GC-MS, LC-MS, NMR | Mass shift corresponding to the loss of a methyl group and addition of a hydroxyl group. NMR would show changes in aromatic proton signals. |
| (1S)-1-(5-hydroxy-2-methoxyphenyl)ethan-1-ol | GC-MS, LC-MS, NMR | Similar to the 2-hydroxy isomer, with distinct changes in the NMR spectrum reflecting the different position of the hydroxyl group. |
| (1S)-1-(2,5-dihydroxyphenyl)ethan-1-ol | LC-MS, NMR | Mass shift corresponding to the loss of two methyl groups and the addition of two hydroxyl groups. |
| 1-(2,5-dimethoxyphenyl)ethanone | GC-MS, LC-MS, NMR | Change in molecular weight corresponding to the oxidation of the alcohol to a ketone. NMR would show the disappearance of the alcohol proton and a downfield shift of adjacent protons. |
Regioselective and Stereoselective Metabolic Transformations
The metabolism of this compound is expected to exhibit both regioselectivity and stereoselectivity.
Regioselectivity: This refers to the preferential metabolism at one site of the molecule over another. In the case of O-demethylation, it is likely that one of the two methoxy groups will be preferentially removed. The electronic and steric environment of each methoxy group will influence which one is a more favorable substrate for the active site of the metabolizing CYP enzyme. For example, in related compounds, demethylation can be favored at a particular position due to steric accessibility or electronic effects.
Stereoselectivity: As this compound is a chiral molecule, its metabolism is likely to be stereoselective. The (S)-enantiomer may be metabolized at a different rate and/or via different pathways compared to its (R)-enantiomer. The enzymes responsible for its metabolism, being chiral themselves, can exhibit preferential binding and turnover for one enantiomer over the other. This can lead to different metabolite profiles and concentrations for each enantiomer. For instance, the oxidation of the benzylic alcohol can be stereoselective, with one enantiomer being a better substrate for the enzyme. ru.nl
Comparison of Metabolic Profiles Across Different Biological Systems (Non-human focus)
Significant interspecies differences in drug metabolism are well-documented, and it is probable that the metabolic profile of this compound would vary across different non-human biological systems. researchgate.netbioivt.com These differences can be both qualitative (formation of different metabolites) and quantitative (different proportions of the same metabolites).
For example, studies on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) in hepatocytes from different species (monkey, dog, rabbit, rat, and mouse) revealed notable differences. researchgate.net A novel metabolite was identified only in mouse hepatocytes, and another metabolite was produced by human, monkey, and rabbit hepatocytes but not by dog, rat, or mouse. researchgate.net
Such variations are primarily due to differences in the expression levels and catalytic activities of CYP isozymes and other drug-metabolizing enzymes among species. Therefore, in vitro studies using liver microsomes or hepatocytes from various preclinical species such as rats, mice, and dogs are crucial to understand how the metabolism of this compound might differ and to select the most appropriate animal model for further toxicological studies.
| Species | Potential for Different Metabolic Profile | Reasoning |
| Rat | High | Known differences in CYP enzyme expression compared to other species. |
| Mouse | High | Often exhibits higher metabolic rates and can have unique metabolic pathways. researchgate.net |
| Dog | Moderate to High | Lacks certain CYP isoforms present in other species, which could lead to a different metabolite profile. |
| Rabbit | Moderate | Has been used in metabolism studies of related compounds and may show specific metabolic pathways. |
Future Research Directions and Emerging Paradigms for 1s 1 2,5 Dimethoxyphenyl Ethan 1 Ol
Development of Novel Stereoselective Synthetic Methodologies
The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. For (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol, achieving high enantiomeric purity is paramount. Future research will likely pivot from classical resolution techniques to more sophisticated and efficient stereoselective strategies.
Key areas for development include:
Asymmetric Catalysis: The use of chiral metal catalysts (e.g., based on ruthenium, rhodium, or iridium) or organocatalysts to facilitate the asymmetric reduction of the corresponding ketone, 2,5-dimethoxyacetophenone. This approach offers high stereocontrol and catalytic efficiency.
Biocatalysis: Employing enzymes, such as ketoreductases (KREDs), offers a highly selective and environmentally benign route. KREDs can operate under mild conditions and often exhibit near-perfect enantioselectivity. Future work could involve screening enzyme libraries or protein engineering to develop bespoke enzymes for this specific transformation.
Flow Chemistry: Integrating stereoselective synthesis into continuous flow systems can enhance reaction efficiency, safety, and scalability. Flow reactors allow for precise control over reaction parameters, such as temperature and reaction time, which can improve selectivity and yield.
Table 1: Comparison of Potential Stereoselective Synthetic Methodologies
| Methodology | Potential Advantages | Research Focus | Key Intermediates/Reagents |
|---|---|---|---|
| Asymmetric Transfer Hydrogenation | High enantioselectivity, mild reaction conditions, operational simplicity. | Development of novel chiral ligands and metal catalysts. | 2,5-dimethoxyacetophenone, chiral Ru/Rh catalysts, hydrogen donor (e.g., isopropanol). |
| Enzyme-Catalyzed Reduction (Biocatalysis) | Exceptional stereoselectivity (>99% ee), green and sustainable, operates in aqueous media. | Screening for and engineering of specific ketoreductases (KREDs). | 2,5-dimethoxyacetophenone, KRED, cofactor (NADPH). |
| Chiral Borane (B79455) Reduction | Predictable stereochemical outcome, well-established methodology. | Optimization of chiral auxiliaries for higher efficiency. | 2,5-dimethoxyacetophenone, borane, chiral oxazaborolidine catalysts (e.g., CBS catalyst). |
Advanced Computational Approaches for Predictive Modeling
Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, thereby accelerating research and reducing costs. For this compound and its derivatives, advanced computational models can offer profound insights.
Future computational studies could focus on:
Density Functional Theory (DFT): To calculate the molecule's electronic structure, conformational energies, and spectroscopic properties (NMR, IR). This can help understand its intrinsic reactivity and preferred shapes.
Molecular Dynamics (MD) Simulations: To simulate the behavior of the molecule over time in different environments, such as in water or near a biological membrane. MD simulations are crucial for understanding how the molecule interacts with potential biological targets, like receptors or enzymes.
Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate structural features of derivatives with their biological activity. By synthesizing a small library of related compounds and measuring their activity, QSAR models can be trained to predict the activity of new, unsynthesized molecules, guiding the design of more potent and selective compounds.
Table 2: Applications of Computational Modeling
| Computational Method | Objective | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic properties and reactivity. | Molecular orbital energies, electrostatic potential, vibrational frequencies. |
| Molecular Dynamics (MD) | Simulate interactions with biological targets. | Binding poses, interaction energies, conformational changes. |
| QSAR | Predict biological activity of novel derivatives. | Receptor affinity, functional potency. |
Exploration of Undiscovered Mechanistic Biological Interactions
While the pharmacology of related phenethylamines and amphetamines, particularly their agonist activity at serotonin (B10506) 5-HT2 receptors, is well-documented, the specific biological role of this compound remains largely unexplored. nih.govresearchgate.netnih.gov It could act as a prodrug, a metabolite, or possess its own unique pharmacological profile.
Future research should aim to:
Conduct Comprehensive Receptor Screening: Profile the compound against a broad panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes to identify primary and secondary biological targets.
Investigate Metabolic Pathways: Determine whether this alcohol is a metabolite of other known psychoactive compounds or if it serves as a precursor (prodrug) that is metabolized into more active amine derivatives in vivo.
Elucidate Downstream Signaling: For any identified targets, investigate the downstream intracellular signaling cascades that are modulated by the compound. This moves beyond simple binding affinity to understand the functional consequences of the molecule-target interaction.
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are becoming increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. Applying these principles to the synthesis of this compound is a critical area for future innovation.
Promising green approaches include:
Solvent Replacement: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. mdpi.com
Catalyst Innovation: Shifting from stoichiometric reagents to catalytic systems, particularly those using earth-abundant and non-toxic metals or metal-free organocatalysts. rsc.org For instance, iodine-catalyzed reactions present a cost-effective and environmentally friendly option. rsc.org
Table 3: Green Chemistry Strategies
| Principle | Traditional Approach | Proposed Green Alternative | Benefit |
|---|---|---|---|
| Safer Solvents | Dichloromethane, Tetrahydrofuran (THF) | Water, Ethanol (B145695), Ionic Liquids | Reduced toxicity and environmental impact. |
| Atom Economy | Use of stoichiometric reducing agents (e.g., NaBH4). | Catalytic hydrogenation. | Higher efficiency, less chemical waste. |
| Energy Efficiency | Conventional heating (oil baths). | Microwave-assisted or ultrasound-assisted synthesis. | Faster reactions, lower energy use. |
Application in Emerging Fields of Chemical Biology
Chemical biology utilizes chemical tools to study and manipulate biological systems. The this compound scaffold is a promising starting point for the development of sophisticated molecular probes. Structurally related compounds have already been developed as radioligands for positron emission tomography (PET), demonstrating the utility of the 2,5-dimethoxyphenyl core in creating tools for in vivo imaging. nih.gov
Future applications in this domain could involve:
Development of Photoaffinity Probes: Incorporating a photolabile group into the molecule would allow for photoaffinity labeling, a powerful technique to covalently link the probe to its biological target upon UV irradiation, facilitating target identification and validation.
Fluorescent Labeling: Attaching a fluorophore to the scaffold could create probes for use in fluorescence microscopy, enabling the visualization of the compound's distribution within cells and tissues in real-time.
Targeted Drug Delivery: Using the molecule as a targeting moiety by conjugating it to nanoparticles or other drug delivery systems to direct therapeutic agents to specific cell types or tissues that express its biological target.
By pursuing these future research directions, the scientific community can fully elucidate the chemical, pharmacological, and biological significance of this compound, transforming it from a simple chemical intermediate into a valuable tool for science and medicine.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (1S)-1-(2,5-dimethoxyphenyl)ethan-1-ol with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis often employs asymmetric hydrogenation or enzymatic resolution. For example, chiral catalysts like Ru-BINAP complexes can reduce ketone precursors (e.g., 2,5-dimethoxyacetophenone) to yield the (1S)-enantiomer. Reaction conditions (e.g., H₂ pressure, solvent polarity) must be optimized to achieve >95% enantiomeric excess (ee). Post-synthesis purification via chiral HPLC (e.g., using amylose-based columns) ensures purity .
Q. How can structural characterization of this compound be performed to confirm stereochemistry?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : Compare H and C spectra with known enantiomers; observe splitting patterns in NOESY for spatial proximity.
- Polarimetry : Measure optical rotation ([α]) and compare with literature values.
- X-ray crystallography : Resolve absolute configuration via single-crystal analysis .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods for reactions due to potential volatile byproducts.
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Avoid proximity to ignition sources (flash point ~30°C) .
Advanced Research Questions
Q. How do substituent positions on the phenyl ring (e.g., 2,5-dimethoxy vs. 3,4-dimethoxy) influence the compound’s biological activity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 3,4-dimethoxy derivative) and test in bioassays (e.g., enzyme inhibition, receptor binding).
- Computational Modeling : Perform docking studies to evaluate steric/electronic effects of substituents on target interactions. For example, 2,5-dimethoxy groups may enhance lipophilicity, improving blood-brain barrier penetration .
Q. What strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Standardized Solubility Assays : Use shake-flask method with HPLC quantification under controlled pH/temperature.
- Co-solvent Systems : Explore binary solvents (e.g., DMSO/water) to reconcile discrepancies.
- Thermodynamic Analysis : Calculate Hansen solubility parameters to predict miscibility .
Q. How can enantiomeric impurities in this compound impact pharmacological studies?
- Methodological Answer :
- Chiral Purity Assessment : Use chiral GC/MS or capillary electrophoresis to detect <1% impurities.
- In Vitro/In Vivo Testing : Compare racemic mixtures vs. pure enantiomers in dose-response assays. Impurities may alter efficacy (e.g., antagonistic effects) or toxicity profiles .
Q. What reaction mechanisms explain the compound’s stability under acidic vs. basic conditions?
- Methodological Answer :
- Kinetic Studies : Monitor degradation via LC-MS under varying pH. Acidic conditions may protonate the hydroxyl group, increasing susceptibility to nucleophilic attack.
- Isotopic Labeling : Use O-labeled H₂O to trace hydrolysis pathways .
Comparative and Mechanistic Questions
Q. How does the stereochemistry of this compound influence its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- Metabolite Profiling : Incubate both enantiomers with human liver microsomes; identify metabolites via UPLC-QTOF.
- Docking Simulations : Map binding poses in CYP3A4/2D6 active sites to assess stereospecific hydrogen bonding .
Q. What analytical techniques differentiate this compound from its diastereomers in complex mixtures?
- Methodological Answer :
- 2D NMR : Utilize H-C HSQC to resolve overlapping signals.
- Vibrational Circular Dichroism (VCD) : Detect subtle conformational differences in the hydroxyl and methoxy groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
